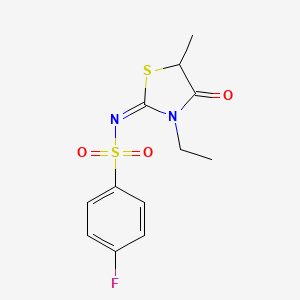

5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

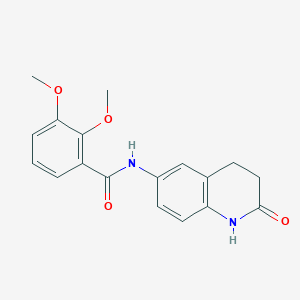

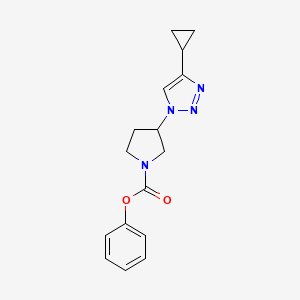

“5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are organoheterocyclic compounds containing a ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,3,4-thiadiazol-2-amine core with a 2,5-difluorophenyl group attached at the 5-position of the thiadiazole ring .Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used. Thiadiazoles can participate in various chemical reactions, particularly at the nitrogen and sulfur sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature with a relatively high melting point .Scientific Research Applications

Corrosion Inhibition

One notable application of thiadiazole derivatives involves their efficacy as corrosion inhibitors for metals. A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of several thiadiazole derivatives on iron. The study emphasized the importance of understanding the interactions between the metal surface and these molecules for developing effective corrosion inhibitors, highlighting the derivatives' potential in protecting metals from corrosion in industrial applications (Kaya et al., 2016).

Antiviral Activity

Another significant area of application is in the development of antiviral agents. Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives and evaluated their antiviral activity, particularly against the tobacco mosaic virus. This research underscores the potential of thiadiazole derivatives in contributing to the development of new antiviral compounds that could be pivotal in managing viral infections (Chen et al., 2010).

Structural and Electronic Properties

Investigating the structural and electronic properties of thiadiazole derivatives is essential for understanding their chemical behavior and potential applications. Kerru et al. (2019) reported on the crystal and molecular structure of a specific thiadiazole compound, characterized by various spectroscopic techniques and single-crystal X-ray diffraction. The study provided insights into the bond lengths, angles, torsion angles, and electronic properties, which are crucial for designing compounds with specific characteristics and applications (Kerru et al., 2019).

Synthesis and Characterization

The synthesis and characterization of thiadiazole derivatives form the basis for exploring their applications in various fields. For instance, Ling (2007) described the synthesis of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine through a series of reactions, providing a foundational approach for the creation and study of thiadiazole-based compounds (Ling, 2007).

Insecticidal Activity

Thiadiazole derivatives also exhibit potential in pest management. Ismail et al. (2021) synthesized new thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives and evaluated their insecticidal activity against the cotton leafworm. The study highlights the potential of these compounds in developing effective insecticidal agents, contributing to agricultural pest control (Ismail et al., 2021).

Future Directions

properties

IUPAC Name |

5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASZNIXHBATJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NN=C(S2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B2675600.png)

![1,3-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2675603.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2675613.png)

![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2675614.png)

![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)